molecular formula C14H19N3 B13958229 3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazoline

3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazoline

Cat. No.: B13958229
M. Wt: 229.32 g/mol
InChI Key: TZCJGFYYUOZSLW-UHFFFAOYSA-N
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Description

3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazoline is a heterocyclic compound that features a quinazoline core fused with a piperidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both the quinazoline and piperidine moieties in its structure allows for diverse biological activities and interactions with various molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazoline typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like palladium on carbon for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process. The use of green chemistry principles, such as solvent recycling and energy-efficient reaction conditions, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline-2-carboxylic acid, while reduction can produce this compound-2-amine .

Scientific Research Applications

3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety can bind to the active site of enzymes, inhibiting their activity, while the piperidine ring can enhance the compound’s binding affinity and selectivity. This dual interaction can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazoline is unique due to the combination of the quinazoline and piperidine moieties, which allows for a broader range of biological activities and interactions compared to similar compounds. This structural uniqueness makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

3-(piperidin-4-ylmethyl)-4H-quinazoline

InChI

InChI=1S/C14H19N3/c1-2-4-14-13(3-1)10-17(11-16-14)9-12-5-7-15-8-6-12/h1-4,11-12,15H,5-10H2

InChI Key

TZCJGFYYUOZSLW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CN2CC3=CC=CC=C3N=C2

Origin of Product

United States

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